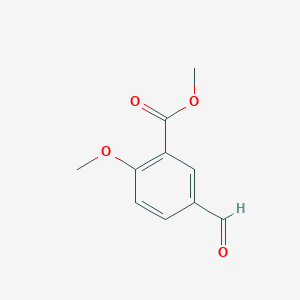

Methyl 5-formyl-2-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRMXICSYWVJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446041 | |

| Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78515-16-9 | |

| Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 5-formyl-2-methoxybenzoate from 5-formyl-2-hydroxybenzoic acid

Executive Summary: This guide provides an in-depth exploration of the synthesis of Methyl 5-formyl-2-methoxybenzoate, a key intermediate in the pharmaceutical industry, notably in the production of Eluxadoline.[1][2] The synthesis is achieved through a robust and widely-used Williamson ether synthesis, followed by esterification. This document will elaborate on the reaction mechanism, provide a detailed experimental protocol, and discuss characterization techniques, troubleshooting, and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance.

Introduction: Strategic Importance and Synthetic Overview

This compound (C₁₀H₁₀O₄, MW: 194.18 g/mol ) is a crucial building block in organic synthesis.[2] Its primary application lies in its role as a key intermediate for synthesizing peroxisome proliferator-activated receptor (PPAR) activators and PTP1B inhibitors.[2][3]

The synthetic route from 5-formyl-2-hydroxybenzoic acid involves two primary transformations: the methylation of the phenolic hydroxyl group and the esterification of the carboxylic acid. A common and efficient approach is to perform a double methylation using a suitable methylating agent in the presence of a base. This method, a variation of the Williamson ether synthesis, is favored for its reliability and scalability.[1][4][5]

Chemical Structures:

-

Starting Material: 5-formyl-2-hydroxybenzoic acid

-

Product: this compound

-

Key Reagent: Iodomethane (or Dimethyl Sulfate)

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] The process can be dissected into the following key steps:

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates both the phenolic hydroxyl group and the carboxylic acid of the starting material. This generates a more potent nucleophile. The choice of a moderately strong base like K₂CO₃ is crucial to ensure complete deprotonation without promoting unwanted side reactions.[6]

-

Nucleophilic Attack: The resulting phenoxide and carboxylate ions act as nucleophiles, attacking the electrophilic methyl group of the methylating agent (e.g., iodomethane). This occurs in a concerted fashion, where the new C-O bond forms as the bond between the methyl group and the leaving group (iodide) breaks.[5]

-

Solvent Effects: A polar aprotic solvent like dimethylformamide (DMF) is typically employed.[1][3][4] DMF effectively solvates the potassium cations, leaving the phenoxide and carboxylate anions more exposed and, therefore, more nucleophilic, which accelerates the reaction rate.

Detailed Experimental Protocol

This protocol is a generalized procedure and should be adapted based on laboratory conditions and the specific scale of the reaction.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (for a 12.0 mmol scale) | Purity |

| 5-formyl-2-hydroxybenzoic acid | C₈H₆O₄ | 166.13 | 2.0 g | ≥98% |

| Iodomethane | CH₃I | 141.94 | 1.5 mL (25 mmol) | ≥99% |

| Potassium Carbonate | K₂CO₃ | 138.21 | 3.06 g (22.2 mmol) | ≥99% |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Reagent Grade |

| Saturated Saline Solution | NaCl(aq) | - | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Experimental Workflow Diagram

Caption: A schematic overview of the synthesis workflow.

Step-by-Step Procedure

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), potassium carbonate (3.06 g, 22.2 mmol), and dimethylformamide (15 mL).[3]

-

Stir the mixture at room temperature to ensure a homogenous suspension.

-

Carefully add iodomethane (1.5 mL, 25 mmol) to the reaction mixture.[3]

-

Allow the reaction to stir at room temperature for approximately 16 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the DMF by distillation under reduced pressure.[3]

-

Dissolve the resulting crude product in ethyl acetate.[3]

-

Wash the organic layer sequentially with water (2x) and saturated saline (2x).[3]

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.[3]

-

Purify the residue by column chromatography to yield the final product.[3][7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Expected Analytical Data

| Property | Expected Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 84-88 °C |

| ¹H NMR (CDCl₃, 500 MHz) | |

| δ 9.91 (s, 1H) | Aldehydic proton |

| δ 8.31 (d, J = 2.1 Hz, 1H) | Aromatic proton |

| δ 8.02 (dd, J = 8.5, 2.5 Hz, 1H) | Aromatic proton |

| δ 7.11 (d, J = 8.6 Hz, 1H) | Aromatic proton |

| δ 3.99 (s, 3H) | Methoxy protons |

| δ 3.91 (s, 3H) | Ester methyl protons |

| Mass Spectrometry | |

| MS (MH)⁺ | 195.05 |

The ¹H NMR data is consistent with the structure of the target molecule, showing the characteristic aldehyde proton singlet around 9.91 ppm and two distinct singlets for the methoxy and ester methyl groups.[3]

Reaction Mechanism Diagram

Caption: The mechanism of the Williamson ether synthesis.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Insufficient base; Wet reagents or solvent | Increase reaction time; Use a stronger base like NaOH if necessary[6]; Ensure all reagents and solvents are anhydrous. |

| Impure Product | Incomplete reaction; Side reactions | Optimize reaction time and temperature; Ensure efficient purification by column chromatography. |

| Reaction Fails to Start | Poor quality reagents; Inactive catalyst (if used) | Use fresh, high-purity reagents; Check the activity of any catalysts. |

Safety Precautions

-

Iodomethane: is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylformamide (DMF): is a skin and eye irritant. Avoid inhalation and skin contact.

-

Potassium Carbonate: is an irritant. Avoid contact with skin and eyes.

-

Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.[8]

Conclusion

The synthesis of this compound from 5-formyl-2-hydroxybenzoic acid via a Williamson ether synthesis is a reliable and efficient method. By carefully controlling the reaction conditions and employing proper purification techniques, a high yield of the pure product can be obtained. This guide provides the necessary theoretical background and practical steps for the successful synthesis and characterization of this important pharmaceutical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 78515-16-9 [chemicalbook.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 5-formyl-2-methoxybenzoate: A Pivotal Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficiency, scalability, and ultimate success of a drug development pipeline. Methyl 5-formyl-2-methoxybenzoate, a seemingly unassuming aromatic compound, has emerged as a cornerstone intermediate in the synthesis of several modern therapeutic agents. Its unique trifunctionalized structure—bearing a methyl ester, a methoxy group, and a reactive formyl group—offers a versatile platform for complex molecular architecture. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and critical applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Structure

This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and process chemistry. The strategic placement of the electron-withdrawing formyl group and electron-donating methoxy group on the benzene ring significantly influences its reactivity and spectroscopic characteristics.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 78515-16-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |

| Molecular Weight | 194.184 g/mol | [1][3] |

| Melting Point | 85-87 °C | [1][4] |

| Boiling Point | 332.3±27.0 °C at 760 mmHg | [5] |

| Appearance | White to off-white powder/crystals | [1] |

| Purity | Typically ≥97.0% | [1][6] |

| SMILES | COC1=C(C=C(C=C1)C=O)C(=O)OC | [3] |

| InChIKey | CNRMXICSYWVJRD-UHFFFAOYSA-N | [3] |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis Protocols and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. The choice of a particular pathway in an industrial setting often depends on factors like raw material cost, scalability, and overall yield. Two prevalent methods are outlined below.

Method 1: Methylation of 5-formyl-2-hydroxybenzoic acid

This is a straightforward and commonly cited laboratory-scale synthesis.[2][7] It involves the simultaneous methylation of the carboxylic acid and phenolic hydroxyl groups.

Step-by-Step Protocol:

-

Dissolution: 5-formyl-2-hydroxybenzoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: A suitable base, typically potassium carbonate (K₂CO₃), is added to the mixture. The base deprotonates both the carboxylic acid and the phenolic hydroxyl group, forming the corresponding carboxylate and phenoxide ions. This activation is crucial for the subsequent nucleophilic attack.

-

Methylation: An excess of a methylating agent, such as iodomethane (CH₃I), is introduced. The reaction mixture is stirred at room temperature for an extended period (e.g., 16 hours).

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and residual DMF. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography to yield this compound.[2]

Causality Behind Experimental Choices:

-

DMF as Solvent: Its high boiling point and ability to dissolve both the organic substrate and inorganic base make it an ideal reaction medium.

-

Potassium Carbonate: A cost-effective and moderately strong base sufficient to deprotonate both acidic protons, driving the reaction forward.

-

Iodomethane: A highly reactive methylating agent ensuring efficient conversion.

Caption: Workflow for the synthesis of this compound via methylation.

Method 2: Formylation of Methyl o-anisate

This industrial-scale approach involves the direct formylation of a readily available starting material, methyl 2-methoxybenzoate (methyl o-anisate).[4][8]

Step-by-Step Protocol:

-

Reaction Setup: Methyl o-anisate is dissolved in trifluoroacetic acid or methanesulfonic acid.[4][8] The solution is cooled to 0-10 °C.

-

Formylating Agent: Hexamethylenetetramine (urotropine) is added portion-wise while maintaining the low temperature.

-

Reaction: The mixture is then heated (e.g., to 90°C or reflux) for several hours to drive the formylation reaction.[4][8]

-

Workup: After cooling, water is added, and the pH is adjusted to 6-7 with a base like sodium hydroxide or sodium bicarbonate.[4][8] The product is then extracted with an organic solvent.

-

Purification: The extract is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to afford the final product.[4]

Authoritative Grounding: This method, often a variation of the Duff reaction or Sommelet reaction, leverages the directing effect of the methoxy group to introduce the formyl group at the para position. The use of strong acids like trifluoroacetic or methanesulfonic acid is critical for activating the hexamethylenetetramine and promoting the electrophilic aromatic substitution.

Spectroscopic Characterization

The structure of this compound is readily confirmed by standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. A typical spectrum in CDCl₃ would show:

-

A singlet for the aldehyde proton (CHO) around δ 9.91 ppm.[2]

-

A doublet for the aromatic proton adjacent to the formyl group at δ 8.31 ppm.[2]

-

A doublet of doublets for the aromatic proton between the formyl and ester groups at δ 8.02 ppm.[2]

-

A doublet for the aromatic proton adjacent to the methoxy group at δ 7.11 ppm.[2]

-

Two singlets for the methoxy (OCH₃) and methyl ester (COOCH₃) protons around δ 3.99 and 3.91 ppm, respectively.[2]

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (MH)⁺ at m/z 195.05, confirming the molecular weight.[2]

Applications in Drug Development

The true significance of this compound lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds.

-

Eluxadoline Intermediate: It is a vital precursor in the manufacturing of Eluxadoline, a medication used to treat irritable bowel syndrome with diarrhea (IBS-D).[1][7] The efficient synthesis of Eluxadoline is heavily reliant on the quality and availability of this intermediate.[1]

-

Vilazodone Synthesis: While not a direct precursor in all reported syntheses, its structural motifs are relevant to intermediates used in the production of Vilazodone, an antidepressant.[9][10][11] The broader field of indole-containing pharmaceuticals often utilizes similar substituted benzaldehyde derivatives.

-

PPAR Activators and PTP1B Inhibitors: This compound serves as an intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators, which are investigated for their potential in treating metabolic disorders.[1][2] It is also used to prepare 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which are known protein-tyrosine phosphatase 1B (PTP1B) inhibitors, a target for diabetes and obesity treatment.[1][2]

The versatility of the formyl and ester groups allows for a wide range of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, making it an invaluable tool for medicinal chemists.

Conclusion

This compound is more than just a chemical compound; it is an enabling molecule in the journey of drug discovery and development. Its well-defined chemical properties, established synthesis routes, and proven utility as a versatile intermediate underscore its importance. For researchers and professionals in the pharmaceutical industry, a thorough understanding of this key building block is essential for the innovative and efficient synthesis of next-generation therapeutics. The quality and sourcing of this intermediate are critical considerations, as they directly impact the purity, safety, and efficacy of the final active pharmaceutical ingredient.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 78515-16-9 [chemicalbook.com]

- 3. This compound | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Methyl 5-formyl-2-methoxybenzoate (CAS: 78515-16-9)

Abstract

Methyl 5-formyl-2-methoxybenzoate is a highly versatile and critical intermediate in the landscape of modern organic synthesis and pharmaceutical development. Its unique trifunctional structure, featuring an aromatic aldehyde, a methyl ester, and a methoxy group, makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, reactivity profile, and significant applications, with a particular focus on its pivotal role in the synthesis of active pharmaceutical ingredients (APIs). By synthesizing field-proven insights with established chemical principles, this document serves as an essential resource for professionals engaged in synthetic chemistry and drug discovery.

Core Chemical Profile and Physicochemical Properties

This compound, registered under CAS number 78515-16-9, is an organic compound whose strategic importance is derived from its substituted benzene ring.[1] The electron-directing effects of the methoxy and ester groups, combined with the reactive aldehyde, create a scaffold ripe for further chemical modification.

The compound typically presents as a white to off-white crystalline powder, a physical state that lends itself to stable storage and ease of handling in a laboratory setting.[1][2] Its purity is a critical parameter for its primary applications, with manufacturers commonly guaranteeing levels of 97.0% or higher for use in pharmaceutical synthesis.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78515-16-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][4] |

| Molecular Weight | 194.18 g/mol | [1][5][6] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Melting Point | 86-87 °C | [1][2][7] |

| Boiling Point | 332.3±27.0 °C at 760 mmHg | [7][8] |

| Density | 1.2±0.1 g/cm³ | [7][8] |

| Purity | Typically ≥97.0% | [1][3] |

Strategic Synthesis Methodologies

The synthesis of this compound is a subject of significant industrial interest, aiming for high yield, purity, and cost-effectiveness. The primary routes involve either the formylation of a pre-existing ester or the esterification of a pre-existing aldehyde.

Route A: Electrophilic Formylation of Methyl 2-methoxybenzoate

This is a robust and commonly employed pathway that leverages the principles of electrophilic aromatic substitution.[9] The starting material, Methyl 2-methoxybenzoate (also known as Methyl o-anisate), possesses an electron-rich aromatic ring due to the activating methoxy group, which directs electrophilic attack primarily to the para position.

The formylation—the addition of a formyl group (-CHO)—can be achieved using various reagents.[9][10][11] A highly effective and industrially scalable method is a variation of the Duff reaction, which uses hexamethylenetetramine (urotropine) in an acidic medium like trifluoroacetic acid or methanesulfonic acid.[12][13] The hexamethylenetetramine serves as the formyl cation equivalent. The causality behind this choice lies in its stability and safety compared to other formylating agents like carbon monoxide/HCl (Gattermann-Koch reaction) or hydrogen cyanide (Gattermann reaction).[9][11][14] The strong acid protonates the hexamine, initiating a cascade that ultimately generates the electrophilic species required for the substitution reaction.

Caption: Workflow for the formylation of Methyl 2-methoxybenzoate.

-

Reaction Setup: Dissolve 16.6 g of Methyl o-anisate in 100 ml of trifluoroacetic acid in a suitable reaction vessel equipped with a condenser and magnetic stirrer.

-

Reagent Addition: Cool the solution using an ice bath. Carefully add 14.0 g of hexamethylenetetramine to the cooled mixture in portions to control any exotherm.

-

Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

-

Work-up: After cooling, remove the trifluoroacetic acid by distillation under reduced pressure. Pour the resulting residue into 120 ml of water.

-

Neutralization & Extraction: Neutralize the aqueous mixture with sodium bicarbonate and extract the product with ethyl acetate.

-

Washing: Wash the organic extract sequentially with water and a saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the residue via column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to yield the final product. Recrystallization from diisopropyl ether can afford colorless crystals.[12]

Route B: Methylation and Esterification of 5-Formyl-2-hydroxybenzoic Acid

An alternative strategy begins with 5-formyl-2-hydroxybenzoic acid. This approach involves two key transformations: the esterification of the carboxylic acid and the methylation of the phenolic hydroxyl group. These can be performed in a single pot under basic conditions.

The causality here is driven by the need for a strong base, like potassium carbonate, to deprotonate both the carboxylic acid and the phenol.[2] The resulting carboxylate and phenoxide anions are potent nucleophiles that readily react with an electrophilic methyl source, such as iodomethane or dimethyl sulfate.[2] This method is advantageous when 5-formyl-2-hydroxybenzoic acid is a more readily available or cost-effective starting material.

Caption: Workflow for the synthesis from 5-formyl-2-hydroxybenzoic acid.

Spectroscopic Profile and Structural Validation

Confirmation of the structure and assessment of purity are non-negotiable steps in chemical synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Interpretation |

| ¹H-NMR | δ 9.91 (s, 1H), 8.31 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.5, 2.5 Hz, 1H), 7.11 (d, J = 8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H) | The singlet at 9.91 ppm is characteristic of the aldehyde proton. The three distinct aromatic signals (doublet, doublet of doublets, doublet) confirm the 1,2,4-trisubstitution pattern. The two singlets at 3.99 and 3.91 ppm correspond to the two distinct methyl groups (methoxy and ester).[2] |

| Mass Spec. | m/z: 195.05 (MH)⁺ | This confirms the molecular weight of the compound (194.18 g/mol ) via protonation in the mass spectrometer.[2] |

The self-validating nature of these protocols is evident: a successful synthesis according to the described methods must yield a product whose spectroscopic data precisely matches these established values. Any deviation signals the presence of impurities or an incorrect structure.

Applications in Drug Discovery and Development

The utility of this compound is most prominently demonstrated by its role as a key intermediate in the synthesis of high-value pharmaceutical agents.[1]

Cornerstone Intermediate for Eluxadoline

The primary application of this compound is in the manufacturing of Eluxadoline, a medication for treating irritable bowel syndrome with diarrhea (IBS-D).[1] Eluxadoline features a complex molecular structure, and its efficient synthesis relies heavily on the quality and availability of its precursors.[1] this compound provides a significant portion of the final API's core structure.

Caption: Role of the intermediate in the Eluxadoline synthesis pathway.

Scaffold for Novel Therapeutic Agents

Beyond Eluxadoline, its utility extends to exploratory drug discovery:

-

PPAR Activators: It serves as an intermediate for synthesizing peroxisome proliferator-activated receptor (PPAR) activators, which are targets for treating metabolic disorders like type 2 diabetes and dyslipidemia.[1][2]

-

PTP1B Inhibitors: The compound is also used to prepare 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), another significant target in diabetes and obesity research.[1][2]

Safety, Handling, and Procurement

As with any laboratory chemical, proper handling is paramount. This compound is classified with specific hazards that necessitate appropriate safety measures.

-

Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4] Handling should occur in a well-ventilated area or a fume hood to avoid inhaling dust.[4]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[4]

-

Procurement: When sourcing this intermediate, researchers must prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) for each batch, confirming purity and identity.[3] Reputable suppliers with robust quality management systems are essential for ensuring the consistency required for pharmaceutical research and manufacturing.[3]

Conclusion

This compound (CAS 78515-16-9) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis routes, predictable reactivity, and proven track record as a crucial building block for drugs like Eluxadoline underscore its importance. This guide has provided a technical foundation for understanding and utilizing this key intermediate, emphasizing the causal links between chemical structure, synthetic strategy, and practical application. For the research and drug development professional, a thorough grasp of this molecule's properties and potential is a distinct advantage in the quest for novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 78515-16-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. aksci.com [aksci.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. This compound | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS 78515-16-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. alfa-labotrial.com [alfa-labotrial.com]

- 9. Formylation - Wikipedia [en.wikipedia.org]

- 10. purechemistry.org [purechemistry.org]

- 11. Formylation of Aromatic Compounds Discuss the formylation of aromatic co.. [askfilo.com]

- 12. prepchem.com [prepchem.com]

- 13. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 14. orgosolver.com [orgosolver.com]

A Technical Guide to Methyl 5-formyl-2-methoxybenzoate (CAS: 78515-16-9): Properties, Synthesis, and Applications

Executive Summary: Methyl 5-formyl-2-methoxybenzoate is a substituted aromatic carbonyl compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a benzoate ester, a formyl group, and a methoxy substituent, makes it a versatile and crucial building block for complex organic synthesis. This guide provides an in-depth analysis of its chemical properties, established synthetic protocols, and its pivotal role as a key starting material in the production of therapeutic agents, most notably Eluxadoline. The content herein is intended for researchers, chemists, and professionals in the drug development sector, offering field-proven insights and validated methodologies.

Chemical Identity and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.18 g/mol .[1][2][3][4] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 78515-16-9.[2][3][5]

Caption: Chemical structure of this compound.

The compound's key properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3][4][6] |

| Molecular Weight | 194.18 g/mol | [1][2][3][4] |

| CAS Number | 78515-16-9 | [1][2][3][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Methoxy-3-methoxycarbonylbenzaldehyde, 5-Formyl-2-methoxybenzoic acid methyl ester | [6][7] |

| Appearance | White to off-white powder or crystalline solid | [2][3][5] |

| Melting Point | 86-87 °C | [2][3][7] |

| Boiling Point | 332.3±27.0 °C at 760 mmHg | [3] |

| InChI Key | CNRMXICSYWVJRD-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C=C1)C=O)C(=O)OC | [1] |

Significance in Pharmaceutical Synthesis

The utility of this compound stems from its role as a highly functionalized intermediate, enabling the efficient construction of more complex molecular architectures.

Key Intermediate for Eluxadoline

The most prominent application of this compound is as a critical intermediate in the multi-step synthesis of Eluxadoline.[2] Eluxadoline is a peripherally acting mu-opioid receptor agonist and delta-opioid receptor antagonist used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). The efficient and high-purity synthesis of Eluxadoline is directly dependent on the quality of its precursors, making this compound a compound of high value to pharmaceutical manufacturers.[2]

Precursor for Bioactive Molecule Development

Beyond its primary application, this intermediate is instrumental in the development of other classes of therapeutic agents. It is utilized in the synthesis of compounds designed as:

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activators: These are drug targets for treating metabolic disorders such as dyslipidemia and type 2 diabetes.[2][3][5]

-

PTP1B Inhibitors: Protein-tyrosine phosphatase 1B is a key negative regulator of insulin and leptin signaling pathways, making its inhibitors a promising therapeutic strategy for type 2 diabetes and obesity.[2][3][5]

Validated Synthetic Methodologies

Several robust methods for the synthesis of this compound have been established. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Below are two field-proven protocols.

Protocol 1: Formylation via the Duff Reaction

This approach involves the electrophilic formylation of an activated aromatic ring using hexamethylenetetramine (urotropine). The methoxy group of the starting material, methyl o-anisate, is an ortho-para directing activator, guiding the formyl group to the para position.

Caption: General workflow for synthesis via the Duff reaction.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve methyl o-anisate (16.6 g) in trifluoroacetic acid (100 ml) in a round-bottom flask equipped with a reflux condenser.[8]

-

Reagent Addition: Cool the solution using an ice bath and add hexamethylenetetramine (14.0 g) portion-wise.[8]

-

Reaction: Remove the ice bath and heat the mixture to reflux for 2 hours.[8]

-

Workup: After cooling, remove the trifluoroacetic acid by distillation under reduced pressure. Pour the resulting residue into water (120 ml).[8]

-

Neutralization & Extraction: Carefully neutralize the aqueous mixture with sodium bicarbonate and extract the product with ethyl acetate.[8]

-

Washing: Wash the organic extract sequentially with water and a saturated aqueous sodium chloride solution.[8]

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.[8]

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate (2:1) mixture to yield the final product.[8] Recrystallization from diisopropyl ether can be performed for further purification.[8]

Protocol 2: O-Methylation of 5-formyl-2-hydroxybenzoic acid

This method is a classic Williamson ether synthesis, where the acidic phenolic proton of the starting material is removed by a base to form a nucleophilic phenoxide, which then attacks an electrophilic methyl source like iodomethane.

Step-by-Step Protocol:

-

Reaction Setup: In a suitable flask, combine 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), potassium carbonate (3.06 g, 22.2 mmol), and dimethylformamide (15 mL).[5]

-

Reagent Addition: Add iodomethane (1.5 mL, 25 mmol) to the mixture.[5]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours.[5]

-

Workup: Upon completion, remove the dimethylformamide by distillation under reduced pressure.[5]

-

Extraction & Washing: Dissolve the crude product in ethyl acetate. Wash the organic solution sequentially with water (2x) and saturated saline (2x).[5]

-

Drying & Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[5]

-

Purification: The resulting residue can be purified by column chromatography to afford the target product.[5] The structure can be confirmed by ¹H-NMR and mass spectrometry.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates it is an irritant.[1][9]

| Hazard Information | GHS Code(s) | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][9] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Handling:

-

Use only in a well-ventilated area, such as a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Avoid generation of dust. Minimize contact with skin, eyes, and clothing.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]

-

The material may be moisture-sensitive; storage under an inert gas atmosphere is recommended for long-term stability.[7]

Conclusion

This compound is a high-value synthetic intermediate with a well-established profile. Its physicochemical properties are clearly defined, and multiple, reliable synthetic routes are available to researchers. Its critical role in the production of the gastrointestinal drug Eluxadoline, as well as its utility in the exploration of new therapeutic agents for metabolic diseases, cements its importance in the landscape of modern pharmaceutical chemistry. Adherence to validated synthetic protocols and stringent safety measures is paramount to successfully and safely leveraging this versatile chemical building block.

References

- 1. This compound | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. no.hspchem.com [no.hspchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 78515-16-9 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 78515-16-9 | TCI Deutschland GmbH [tcichemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. aksci.com [aksci.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-formyl-2-methoxybenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 5-formyl-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, including the irritable bowel syndrome drug Eluxadoline.[1] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document will detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the underlying chemical principles.

Molecular Structure and Key Features

This compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) is a substituted aromatic compound featuring a methyl ester, a methoxy group, and a formyl (aldehyde) group attached to a benzene ring.[1][2] The strategic placement of these functional groups dictates the molecule's reactivity and its unique spectroscopic fingerprint.

References

"Methyl 5-formyl-2-methoxybenzoate" IUPAC name and synonyms

An In-depth Technical Guide to Methyl 5-formyl-2-methoxybenzoate for Drug Discovery and Development

Abstract

This compound is a pivotal chemical intermediate, distinguished by its trifunctional aromatic scaffold—comprising a methyl ester, a methoxy group, and a reactive formyl group. This unique substitution pattern renders it an exceptionally versatile building block in synthetic organic chemistry. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, validated synthesis protocols, and its critical applications in modern drug development. With a focus on causality and experimental rationale, this document serves as a technical resource for researchers and process chemists engaged in the synthesis of complex pharmaceutical agents.

Chemical Identity and Nomenclature

Precise identification of chemical entities is fundamental to scientific rigor and regulatory compliance. This compound is systematically identified through its IUPAC name and a variety of synonyms used across chemical literature and commercial suppliers.

IUPAC Name

The formal IUPAC name for this compound is This compound [1]. This nomenclature unambiguously defines the substitution pattern on the benzene ring: a methyl benzoate core with a methoxy group at the C2 position and a formyl (aldehyde) group at the C5 position.

Synonyms and Identifiers

In practice, a range of synonyms are used interchangeably. Recognizing these is crucial for efficient literature searching and material procurement.

| Identifier Type | Identifier |

| CAS Number | 78515-16-9[1][2][3][4] |

| Common Synonyms | 5-Formyl-2-methoxybenzoic Acid Methyl Ester |

| 4-Methoxy-3-methoxycarbonylbenzaldehyde[4] | |

| Methyl 2-methoxy-5-formylbenzoate[1][4] | |

| Benzoic acid, 5-formyl-2-methoxy-, methyl ester[1][2][3][5] | |

| Eluxadoline Intermediate 3[2][5] | |

| Molecular Formula | C₁₀H₁₀O₄[1][3][6] |

| InChIKey | CNRMXICSYWVJRD-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C=O)C(=O)OC[1] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of this compound is essential for its handling, purification, and characterization. This compound typically presents as a white to off-white crystalline powder[2][6][7].

| Property | Value | Source |

| Molecular Weight | 194.18 g/mol | [1][3][6] |

| Melting Point | 84-88 °C | [2][5][6][7] |

| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg | [2][5] |

| Density | 1.2 ± 0.1 g/cm³ | [2][5] |

| LogP | 1.89 | [2][5] |

| Purity (Typical) | >97.0% (GC) | [6][8] |

Spectroscopic Data

Structural confirmation is unequivocally established through spectroscopic methods.

-

¹H NMR (DMSO-d6, 300MHz) : δ 9.92 (s, 1H, -CHO), 8.20-8.21 (d, 1H, Ar-H), 8.08-8.11 (dd, 1H, Ar-H), 7.37-7.39 (d, 1H, Ar-H), 3.94 (s, 3H, -OCH₃), 3.83 (s, 3H, -COOCH₃)[9].

-

¹H NMR (CDCl₃, 500 MHz) : δ 9.91 (s, 1H), 8.31 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.5, 2.5 Hz, 1H), 7.11 (d, J = 8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H)[7].

-

Mass Spectrometry : MS: 195.05 (MH)⁺[7].

The proton NMR data clearly resolve the aromatic protons, the distinct singlet of the aldehyde proton, and the two separate singlets for the methoxy and methyl ester groups, confirming the assigned structure.

Synthesis Methodologies

The synthesis of this compound is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). The choice of synthetic route is dictated by factors such as raw material cost, scalability, yield, and purity profile. Two prevalent methods are detailed below.

Method 1: Formylation of Methyl 2-methoxybenzoate

This is a widely employed industrial method involving an electrophilic formylation reaction. The causality behind this choice is the high regioselectivity and robust yields achievable.

-

Reaction Setup : Charge a suitable reactor with methyl 2-methoxybenzoate (1 equivalent) and trifluoroacetic acid or methanesulfonic acid as the solvent and catalyst[9][10]. Cool the mixture to 0-10 °C with vigorous stirring.

-

Formylating Agent Addition : Slowly add hexamethylenetetramine (urotropine) (approx. 1.5-2.5 equivalents) portion-wise, maintaining the internal temperature below 10 °C[9][10]. The use of urotropine is a classic approach for the Duff reaction, providing a stable and effective source of the formylating electrophile.

-

Reaction Progression : Heat the reaction mixture to 80-90 °C and maintain for 10-20 hours[9][10]. The elevated temperature is necessary to drive the formylation and subsequent hydrolysis of the intermediate iminium species.

-

Work-up and Quenching : After completion (monitored by HPLC or TLC), cool the mixture to room temperature and carefully quench by adding water[9][10].

-

Neutralization and Extraction : Adjust the pH of the aqueous solution to 6-7 using a base such as sodium bicarbonate or sodium hydroxide[9][10]. This step neutralizes the strong acid and precipitates the product. The product is then extracted into an organic solvent like ethyl acetate[10].

-

Purification : The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography (e.g., hexane/ethyl acetate eluent) or recrystallization from a solvent like diisopropyl ether to yield the final product as colorless crystals[10].

Caption: Synthesis via Duff formylation of methyl 2-methoxybenzoate.

Method 2: Methylation of 5-formyl-2-hydroxybenzoic acid

This alternative route is advantageous when 5-formyl-2-hydroxybenzoic acid (5-formylsalicylic acid) is a more readily available or cost-effective starting material. The strategy involves protecting the carboxylic acid as a methyl ester and methylating the phenolic hydroxyl group.

-

Reaction Setup : Combine 5-formyl-2-hydroxybenzoic acid (1 equivalent), potassium carbonate (approx. 2 equivalents), and a suitable polar aprotic solvent like dimethylformamide (DMF) in a reaction vessel[7][11]. Potassium carbonate acts as the base to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

-

Methylation : Add iodomethane (methyl iodide, >2 equivalents) to the stirred suspension[7][11]. The reaction proceeds at room temperature for approximately 16 hours. Iodomethane is a potent methylating agent; its use in slight excess ensures complete conversion of both acidic protons.

-

Work-up : Upon reaction completion, remove the solvent by distillation under reduced pressure[7].

-

Extraction and Washing : Dissolve the crude residue in ethyl acetate and wash sequentially with water and saturated brine to remove inorganic salts and residual DMF[7].

-

Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The resulting crude material is purified by column chromatography to afford the target product with high yield (typically ~79%)[7].

Caption: Synthesis via methylation of 5-formyl-2-hydroxybenzoic acid.

Applications in Drug Development

The utility of this compound stems from its three distinct functional groups, which can be manipulated selectively. It is a cornerstone intermediate in the synthesis of complex molecules for treating metabolic and gastrointestinal disorders[6][12].

Key Intermediate for Eluxadoline

Its most prominent application is as a crucial building block in the synthesis of Eluxadoline, a medication for treating irritable bowel syndrome with diarrhea (IBS-D)[6][11]. The formyl group provides a reactive handle for constructing the complex side chains of the Eluxadoline molecule. The quality and purity of this intermediate directly influence the efficiency of the overall synthesis and the purity of the final API[6][8].

Synthesis of PPAR Activators

This compound is utilized in the synthesis of compounds designed to act as peroxisome proliferator-activated receptor (PPAR) activators[2][6][7]. PPARs are nuclear receptors that play a central role in regulating metabolism. Modulators of these receptors are investigated for the treatment of metabolic diseases like type 2 diabetes and dyslipidemia.

Precursor for PTP1B Inhibitors

The compound also serves as a precursor for 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[2][6][7]. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a high-value target for the development of therapeutics for obesity and diabetes.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists and process developers. Its well-defined synthesis routes and versatile reactivity make it an indispensable intermediate in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel therapeutics. The self-validating nature of the described protocols, grounded in established chemical principles and supported by spectroscopic data, ensures reproducibility and scalability from the research laboratory to industrial production.

References

- 1. This compound | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. no.hspchem.com [no.hspchem.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 78515-16-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound (78515-16-9) at Nordmann - nordmann.global [nordmann.global]

"Methyl 5-formyl-2-methoxybenzoate" melting point and physical state

An In-Depth Technical Guide to Methyl 5-formyl-2-methoxybenzoate: Physicochemical Properties and Synthetic Methodologies

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on this compound (CAS RN: 78515-16-9). It provides an in-depth analysis of its physical and chemical properties, validated synthetic protocols, and its critical role as a building block in pharmaceutical synthesis.

Core Physicochemical Properties

This compound is a solid organic compound at room temperature.[1] Its appearance is consistently reported as a white to off-white, crystalline powder.[1][2][3][4][5] The precise coloration can vary slightly depending on the purity of the substance.

Melting Point Analysis

The melting point is a critical indicator of purity for crystalline solids. For this compound, the reported melting point values are in close agreement across various commercial and literature sources, typically falling within a narrow range. This consistency is indicative of a well-characterized and stable compound.

| Property | Value | Source(s) |

| Melting Point | 84.0 - 88.0 °C | [1] |

| 85 - 86 °C | [6] | |

| 86 - 87 °C | [4][5][7] | |

| 87 °C | [1][2] | |

| Physical State | Solid, White to Almost white powder to crystalline | [1][2] |

| White to off-white to yellow powder or crystals | [3] | |

| Molecular Formula | C₁₀H₁₀O₄ | [1][7][8] |

| Molecular Weight | 194.18 g/mol | [8] |

The slight variations in the melting point range can be attributed to different analytical methods or residual impurities from the synthesis process. A sharp melting point within this range generally signifies high purity.

Synthesis and Mechanistic Insights

The synthesis of this compound is crucial for its application in the pharmaceutical industry, where it serves as a key intermediate.[7][9] Several synthetic routes have been established, each with distinct advantages regarding yield, purity, and scalability.

Synthesis via Williamson Ether Synthesis and Esterification

One common and straightforward method involves the methylation of 5-formyl-2-hydroxybenzoic acid. This process leverages two fundamental organic reactions: Williamson ether synthesis to form the methoxy group and esterification to form the methyl ester.

Protocol:

-

Reactant Mixing: 5-formyl-2-hydroxybenzoic acid, iodomethane, and potassium carbonate are combined in a suitable solvent such as dimethylformamide (DMF).[2]

-

Reaction: The mixture is stirred at room temperature for approximately 16 hours.[2]

-

Expert Insight: Potassium carbonate acts as a base to deprotonate both the phenolic hydroxyl and carboxylic acid groups, creating nucleophiles. The resulting phenoxide and carboxylate ions then attack the electrophilic methyl group of iodomethane via an Sₙ2 reaction. Using a polar aprotic solvent like DMF facilitates this reaction by solvating the potassium cation without interfering with the nucleophiles.

-

-

Workup and Purification: The solvent is removed under reduced pressure. The crude product is then dissolved in ethyl acetate and washed with water and brine to remove inorganic salts and residual DMF. The organic layer is dried, and the final product is purified by column chromatography.[2]

Caption: Synthesis workflow via Williamson ether synthesis.

Synthesis via Formylation of Methyl o-anisate

An alternative approach involves the direct formylation of methyl o-anisate using hexamethylenetetramine in trifluoroacetic acid. This method is an example of an electrophilic aromatic substitution.

Protocol:

-

Reactant Mixing: Methyl o-anisate is dissolved in trifluoroacetic acid. Hexamethylenetetramine is added while cooling the mixture with ice.[6]

-

Expert Insight: Trifluoroacetic acid serves as both a solvent and a catalyst. Hexamethylenetetramine acts as the formylating agent in this Duff-like reaction. The electron-donating methoxy group of methyl o-anisate directs the electrophilic formylation to the para position.

-

-

Reaction: The mixture is refluxed for 2 hours.[6]

-

Workup and Purification: The solvent is distilled off under reduced pressure. The residue is poured into water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The extract is washed, dried, and the solvent is removed. The final product is purified by column chromatography and can be further recrystallized from diisopropyl ether to yield colorless crystals.[6]

Caption: Synthesis workflow via formylation of methyl o-anisate.

Structural Confirmation and Purity Analysis

The identity and purity of synthesized this compound are confirmed using standard analytical techniques. These methods provide a self-validating system to ensure the material meets the required specifications for its intended use.

-

¹H-NMR Spectroscopy: This is used to confirm the molecular structure. The proton NMR spectrum shows characteristic signals for the aldehyde proton (~9.9 ppm), the aromatic protons, the methoxy group protons (~3.9 ppm), and the methyl ester protons (~3.9 ppm).[2][10]

-

Mass Spectrometry: This technique confirms the molecular weight of the compound. The expected molecular ion peak (MH)⁺ is observed at m/z 195.05.[2]

-

Gas Chromatography (GC): Purity is often assessed by GC, with commercial suppliers typically guaranteeing a purity of >98.0%.[1]

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but a vital intermediate in the synthesis of complex drug molecules.[7] Its bifunctional nature, containing both an aldehyde and a methyl ester, makes it a versatile building block.[7]

-

Eluxadoline Synthesis: Its most prominent application is as a key intermediate in the manufacturing of Eluxadoline, a medication for treating irritable bowel syndrome with diarrhea (IBS-D).[7]

-

PPAR Activators: It is used to synthesize peroxisome proliferator-activated receptor (PPAR) activators, which are targets for drugs treating metabolic disorders.[2][4]

-

PTP1B Inhibitors: The compound is also a precursor for 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which act as PTP1B inhibitors and are investigated for their potential in treating type 2 diabetes and obesity.[2][4]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

GHS Hazard Classification: The compound is classified with the following hazards:

-

Handling Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[11]

-

Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1] It is also noted to be moisture-sensitive and should be stored under an inert gas.[1]

References

- 1. This compound | 78515-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | 78515-16-9 [chemicalbook.com]

- 3. This compound | 78515-16-9 [sigmaaldrich.com]

- 4. no.hspchem.com [no.hspchem.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

A Comprehensive Technical Guide to Sourcing Methyl 5-formyl-2-methoxybenzoate for Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 5-formyl-2-methoxybenzoate (CAS No. 78515-16-9) is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. With a molecular formula of C₁₀H₁₀O₄, its structure incorporates a benzoate ester, a formyl (aldehyde) group, and a methoxy substituent, making it a versatile intermediate for complex organic synthesis.

The significance of this molecule is most prominently highlighted by its role as a key intermediate in the synthesis of Eluxadoline, a medication for treating irritable bowel syndrome with diarrhea (IBS-D)[1][2]. Beyond this, it is instrumental in the development of novel therapeutics, including peroxisome proliferator-activated receptor (PPAR) activators for metabolic diseases and 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which act as PTP1B inhibitors for conditions like diabetes and obesity[1][2][3].

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the synthesis landscape, guidance on identifying and evaluating commercial suppliers, protocols for analytical verification, and best practices for safe handling and storage of this compound.

Section 1: The Synthesis and Manufacturing Landscape

Understanding the synthetic origins of a key starting material is fundamental to anticipating potential impurities and ensuring the quality and consistency required for pharmaceutical development. Several routes to this compound have been established, with the choice of method often influencing yield, purity, and overall cost-effectiveness.

A prevalent and economically viable method involves a two-step process starting from salicylic acid. This route first protects the phenolic hydroxyl group via methylation and esterifies the carboxylic acid, followed by a formylation reaction. A patented process highlights a method that can achieve a total yield of approximately 90%, a significant improvement that reduces costs and simplifies industrial-scale production[4]. Another common approach begins with methyl o-anisate, which is formylated using hexamethylenetetramine in trifluoroacetic acid[5].

The causality behind selecting a specific synthetic route is multi-faceted. For early-stage research, a simpler, albeit lower-yielding, process might be acceptable. However, for cGMP (Current Good Manufacturing Practice) production for clinical trials and commercial supply, a high-yield, well-characterized, and scalable process like the one starting from salicylic acid is paramount to ensure reproducibility and control over the impurity profile[4][6].

Caption: Common synthetic routes to this compound.

Section 2: Identifying and Evaluating Commercial Suppliers

The selection of a reliable supplier is a critical control point in the drug development process. A qualified vendor ensures a consistent supply of high-purity material, backed by transparent documentation and robust quality systems. The market for this compound includes primary manufacturers, custom synthesis labs, and chemical distributors.

Key Supplier Evaluation Criteria:

-

Purity Specification: Suppliers typically offer purities of 97% or higher. For pharmaceutical applications, a purity of >98% is often required[1][7].

-

Documentation: Availability of a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and detailed analytical data (e.g., NMR, HPLC spectra) is non-negotiable.

-

Scalability: The supplier's capacity to move from research-scale (grams) to commercial-scale (kilograms) production is crucial for long-term projects[8].

-

Quality System: For later-stage development, suppliers adhering to ISO standards or with cGMP capabilities are preferred[8].

Table 1: Comparison of Select Commercial Suppliers

| Supplier | Noted Purity | Target Market | Available Information |

| AK Scientific, Inc. | 98% | Research & Development | SDS, Product Use Restrictions[7] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Research & Scale-Up | CoA, NMR, GC Data Available |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥97.0% | Pharmaceutical Intermediates | Manufacturer, Eluxadoline Intermediate[1] |

| Hangzhou Chungyo Chemicals Co., Ltd. | 99.00% | Pharmaceutical Grade | Manufacturer, ISO Standards, QC includes MS, IR, UV[8] |

| ChemicalBook | Varies (e.g., 99%+) | Marketplace/Directory | Lists multiple suppliers and purity grades[3] |

| Manus Aktteva Biopharma LLP | Not specified | Pharmaceutical Intermediates | Lists as an intermediate of Eluxadoline[9] |

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence.

Caption: Workflow for the qualification of a new chemical supplier.

Section 3: Critical Quality Attributes and Analytical Verification

Independent verification of incoming raw materials is a cornerstone of scientific integrity and regulatory compliance. For this compound, key quality attributes include identity, purity, and physical properties.

Key Specifications:

-

Appearance: White to off-white or pale yellow powder/crystals[2].

-

Melting Point: 85-87 °C[2][5][10]. A sharp melting range is indicative of high purity.

-

Identity (¹H-NMR): The proton NMR spectrum provides an unambiguous structural fingerprint.

-

Purity (HPLC/GC): Chromatographic methods are used to quantify the material and detect impurities.

Experimental Protocol: Incoming Quality Control (QC) Verification

This protocol provides a self-validating system to confirm the quality of a purchased batch.

1. Visual Inspection:

- Step 1: Observe the material's color and physical form. It should align with the supplier's description (e.g., white crystalline powder).

- Causality: Deviations in color may indicate degradation or the presence of chromophoric impurities.

2. Melting Point Determination:

- Step 1: Place a small amount of the dry sample into a capillary tube.

- Step 2: Use a calibrated melting point apparatus to determine the range over which the sample melts.

- Step 3: Compare the observed range to the literature value (85-87 °C)[2][5].

- Causality: A broad or depressed melting range typically signifies the presence of impurities, as per the principles of freezing-point depression.

3. Identity Confirmation by ¹H-NMR Spectroscopy:

- Step 1: Prepare a sample by dissolving ~5-10 mg of the material in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

- Step 2: Acquire a ¹H-NMR spectrum on a calibrated spectrometer (e.g., 300 or 500 MHz).

- Step 3: Compare the resulting spectrum with established literature data. The expected chemical shifts (δ, ppm) are:

- ~9.91 (singlet, 1H, -CHO)[3]

- ~8.31 (doublet, 1H, Ar-H)[3]

- ~8.02 (doublet of doublets, 1H, Ar-H)[3]

- ~7.11 (doublet, 1H, Ar-H)[3]

- ~3.99 (singlet, 3H, -OCH₃)[3]

- ~3.91 (singlet, 3H, -COOCH₃)[3]

- Causality: The unique pattern of chemical shifts and coupling constants provides definitive structural confirmation. The absence of significant unassigned peaks validates the material's identity and high purity.

4. Purity Assessment by HPLC-UV:

- Step 1: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

- Step 2: Use a reverse-phase C18 column.

- Step 3: Employ a gradient elution method, for example, from 30% to 90% acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) over 15-20 minutes.

- Step 4: Monitor the elution using a UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

- Step 5: Calculate the purity by the area percentage of the main peak. The result should be ≥98%.

- Causality: This method separates the main component from potential impurities (e.g., unreacted starting materials, synthesis by-products), allowing for accurate quantification.

Section 4: Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is essential when working with any chemical reagent. The Safety Data Sheet (SDS) is the primary source of information for handling and emergency procedures.

Key Safety and Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[7][11].

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[7][11].

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation. Keep away from sources of ignition[7].

Storage and Stability:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances[7][11][12]. Some suppliers recommend storage under an inert atmosphere (e.g., argon) for long-term stability[13].

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Disposal:

-

Procedure: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways[7][11]. Consult your institution's environmental health and safety office for specific guidance.

Caption: Lifecycle safety workflow for handling chemical reagents.

Conclusion

This compound is a valuable and indispensable intermediate for the synthesis of important pharmaceutical agents like Eluxadoline. For researchers and drug developers, the successful integration of this material into a research or manufacturing workflow depends heavily on diligent sourcing, rigorous quality control, and unwavering adherence to safety protocols. By understanding the synthesis landscape, carefully evaluating suppliers, and independently verifying the quality of each batch, scientists can ensure the integrity and reproducibility of their results, ultimately accelerating the path from discovery to clinical application.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 78515-16-9 [chemicalbook.com]

- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. jocpr.com [jocpr.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. manusaktteva.com [manusaktteva.com]

- 10. 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | Benchchem [benchchem.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. This compound, CasNo.78515-16-9 Hangzhou Johoo Chemical Co., Ltd China (Mainland) [johoochem.lookchem.com]

- 13. calpaclab.com [calpaclab.com]

The Pivotal Role of Methyl 5-formyl-2-methoxybenzoate in Pharmaceutical Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical research and development, the identification and utilization of versatile chemical intermediates are paramount to the successful and efficient synthesis of novel therapeutic agents. Methyl 5-formyl-2-methoxybenzoate, a seemingly unassuming aromatic compound, has emerged as a crucial building block in the synthesis of a range of biologically active molecules. Its unique arrangement of functional groups—a methyl ester, a methoxy group, and a reactive aldehyde—provides a powerful handle for medicinal chemists to construct complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its pivotal role as a key intermediate in the production of prominent pharmaceuticals. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and illustrate its application in the synthesis of the irritable bowel syndrome drug, Eluxadoline, as well as its potential in the development of Peroxisome Proliferator-Activated Receptor (PPAR) activators and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective application in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 78515-16-9 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Appearance | White to off-white powder or crystalline solid | [2][3] |

| Melting Point | 86-87 °C | [2][3] |

| Purity | Typically ≥97.0% | [2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz) δ (ppm): 9.91 (s, 1H, -CHO), 8.31 (d, J=2.1 Hz, 1H, Ar-H), 8.02 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 7.11 (d, J=8.6 Hz, 1H, Ar-H), 3.99 (s, 3H, -OCH₃), 3.91 (s, 3H, -COOCH₃).[3]

-

Mass Spectrometry (MS): m/z 195.05 (MH)⁺.[3]

Synthesis of this compound: A Tale of Two Routes

The efficient synthesis of this compound is critical for its widespread use. Two primary synthetic strategies have been developed, both commencing from the readily available starting material, salicylic acid.[7] The choice of route can be influenced by factors such as reagent availability, scalability, and desired purity.

Route 1: Methylation Followed by Formylation

This is a widely employed and cost-effective method that involves the initial protection of the carboxylic acid and phenolic hydroxyl groups of salicylic acid, followed by a formylation reaction.[7][8]

}

Synthesis of this compound via methylation and subsequent formylation.

Experimental Protocol:

Part A: Synthesis of Methyl 2-methoxybenzoate [7][8]

-

To a stirred solution of salicylic acid (200 g) and potassium carbonate (415.6 g) in acetone (1000 mL), slowly add dimethyl sulfate (403 g) at a temperature of 25-30°C.

-

Heat the reaction mixture to 55-60°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 25-30°C and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield Methyl 2-methoxybenzoate.

Causality of Experimental Choices:

-

Potassium carbonate (K₂CO₃): A mild base is required to deprotonate both the carboxylic acid and the phenolic hydroxyl group of salicylic acid, facilitating the subsequent nucleophilic attack on dimethyl sulfate.

-

Dimethyl sulfate ((CH₃)₂SO₄): A potent and cost-effective methylating agent. It is, however, highly toxic and must be handled with extreme caution.

-

Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

Part B: Synthesis of this compound (Duff Reaction) [7][8]

-

Cool Methyl 2-methoxybenzoate (100 kg) and methanesulfonic acid (300 L) to 0-10°C.

-

Add hexamethylenetetramine (urotropine) (252 kg) to the cooled mixture.

-

Heat the reaction mixture to 90°C and maintain for 16 hours.

-

After completion, cool the reaction to room temperature and add 500 L of water.

-

Adjust the pH to 6-7 with a sodium hydroxide solution.

-

Filter the resulting precipitate, wash the filter cake with water, and dry to obtain this compound. A yield of approximately 94% has been reported for this step.[8]

Mechanistic Insights: The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent.[9] The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy group of Methyl 2-methoxybenzoate is an ortho-, para-directing activator, and the formylation occurs at the less sterically hindered para position.

}

Simplified mechanism of the Duff Reaction for the formylation of Methyl 2-methoxybenzoate.

Route 2: Formylation Followed by Methylation

An alternative synthetic strategy involves the formylation of salicylic acid first, followed by methylation of the resulting 5-formyl-2-hydroxybenzoic acid.[7][10]

}

Synthesis of this compound via formylation and subsequent methylation.

Experimental Protocol:

Synthesis of this compound from 5-formyl-2-hydroxybenzoic acid [3]

-

In a reaction vessel, mix 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), potassium carbonate (3.06 g, 22.2 mmol), and dimethylformamide (15 mL).

-

Add iodomethane (1.5 mL, 25 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water (2x) and saturated saline (2x).

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography to afford this compound (1.85 g, 79% yield).

Causality of Experimental Choices:

-

Iodomethane (CH₃I): A highly reactive methylating agent.

-

Dimethylformamide (DMF): A polar aprotic solvent that is excellent for SN2 reactions.

-

Column Chromatography: A standard purification technique to isolate the desired product from any unreacted starting materials or by-products.

Applications in Pharmaceutical Synthesis

The strategic placement of the aldehyde and ester functional groups on the stable benzene ring makes this compound a valuable precursor for the synthesis of complex drug molecules.

Key Intermediate in the Synthesis of Eluxadoline

Eluxadoline is a mu-opioid receptor agonist used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[7][11] this compound serves as a key building block in the construction of the Eluxadoline molecule.

The synthesis involves a reductive amination reaction between this compound and (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine.[12]

}

Reductive amination step in the synthesis of an Eluxadoline intermediate.

Experimental Protocol: Synthesis of the Eluxadoline Intermediate [12]

-